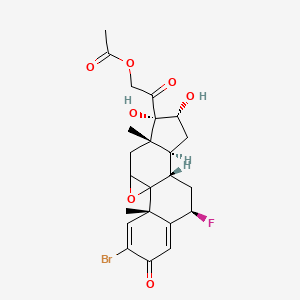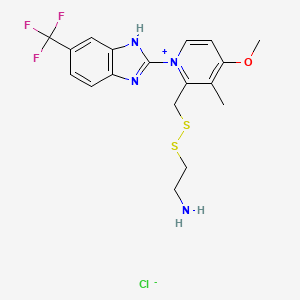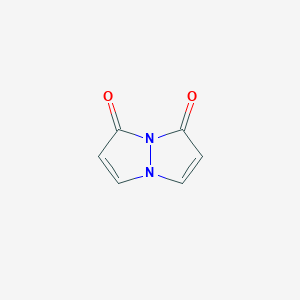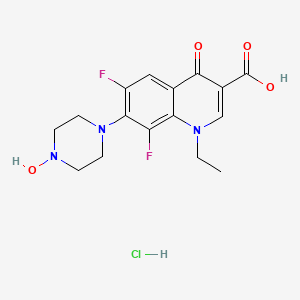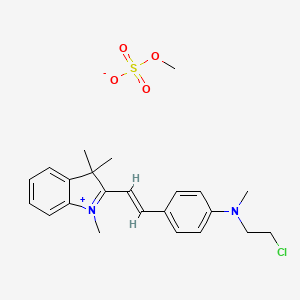
4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 3,5,6,7,8,9-hexahydro-3-amino-2-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 3,5,6,7,8,9-hexahydro-3-amino-2-(phenylmethyl)- is a complex heterocyclic compound that features a unique fusion of cycloheptane, thieno, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 3,5,6,7,8,9-hexahydro-3-amino-2-(phenylmethyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a thiophene derivative with a suitable amine, followed by cyclization and functional group modifications . The reaction conditions often require the use of solvents such as dimethylformamide and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 3,5,6,7,8,9-hexahydro-3-amino-2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 3,5,6,7,8,9-hexahydro-3-amino-2-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 3,5,6,7,8,9-hexahydro-3-amino-2-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one: Another related compound with potential as a phosphodiesterase inhibitor.
Uniqueness
4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 3,5,6,7,8,9-hexahydro-3-amino-2-(phenylmethyl)- is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
120354-27-0 |
|---|---|
Molecular Formula |
C18H19N3OS |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-amino-5-benzyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C18H19N3OS/c19-21-15(11-12-7-3-1-4-8-12)20-17-16(18(21)22)13-9-5-2-6-10-14(13)23-17/h1,3-4,7-8H,2,5-6,9-11,19H2 |
InChI Key |
ZGALIQYPWPFFLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)N(C(=N3)CC4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


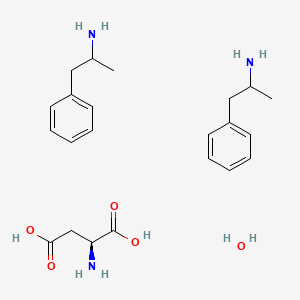

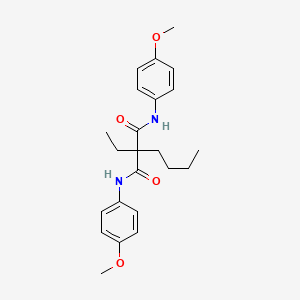
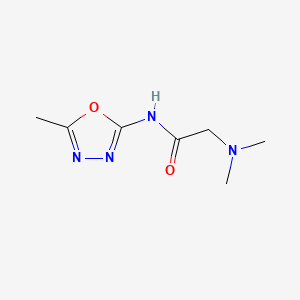
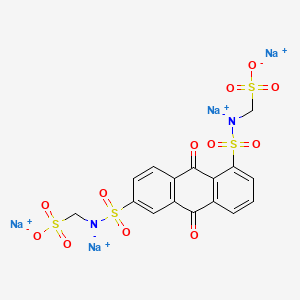
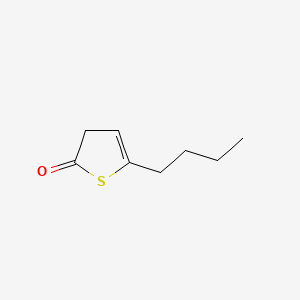
![2-[(8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-YL)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12710637.png)


